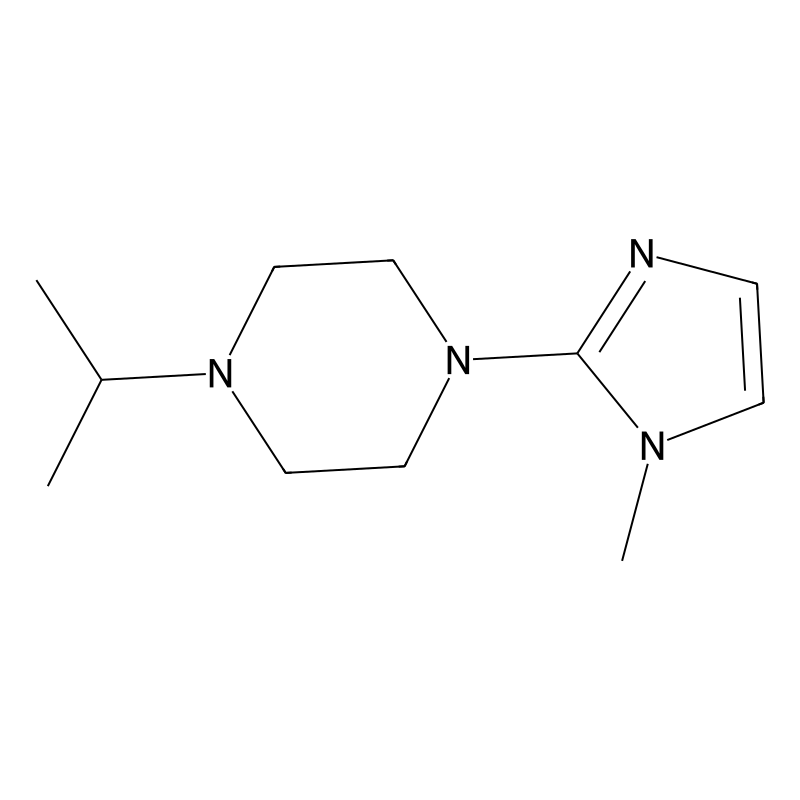

1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Agent Development

Scientific Field: Microbiology

Summary of Application: The imidazole moiety of the compound is integral in the development of new antimicrobial agents. Its structural similarity to biologically active molecules makes it a candidate for creating drugs that can combat resistant strains of bacteria and fungi.

Methods of Application: Researchers synthesize derivatives of the compound and test them against various microbial strains. The antimicrobial activity is assessed using assays like disk diffusion or broth microdilution to determine minimum inhibitory concentrations (MICs).

Results: Derivatives have shown promising results, with some exhibiting potent activity against pathogens like Mycobacterium tuberculosis. The MIC values obtained from these studies are crucial for determining the therapeutic potential .

1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with an isopropyl group and an imidazole moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 274.37 g/mol. The imidazole ring contributes to the compound's potential biological activity, particularly in pharmaceutical applications.

- Alkylation: The nitrogen atoms in the piperazine ring can undergo alkylation reactions, allowing for the introduction of different substituents.

- Acylation: The amine groups can also be acylated, which may enhance its pharmacological properties.

- Formation of Salts: The basic nature of the piperazine nitrogen allows for the formation of salts with acids, which can improve solubility and stability.

Research indicates that 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine exhibits significant biological activity. It has been studied for its potential role in treating neurodegenerative diseases, particularly Alzheimer's disease. The compound's ability to inhibit gamma-secretase activity suggests that it may reduce the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology . Additionally, its structural similarities to known neuroprotective agents further enhance its therapeutic potential.

Several methods have been reported for synthesizing 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine:

- Direct Substitution: This method involves the reaction of 1-isopropylpiperazine with 1-methylimidazole under appropriate conditions (e.g., temperature and solvent) to yield the desired compound.

- Multi-step Synthesis: A more complex synthetic route may involve the formation of intermediates that are subsequently reacted to form the final product.

- Use of Catalysts: Catalysts such as palladium or nickel may be employed to facilitate certain reactions, improving yield and selectivity.

The primary applications of 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine lie in medicinal chemistry and pharmacology:

- Pharmaceutical Development: Due to its potential neuroprotective effects, it is being explored as a candidate for drug development aimed at treating Alzheimer's disease and other cognitive disorders.

- Chemical Research: Its unique structure makes it a subject of interest for studies on structure-activity relationships in drug design.

Studies have shown that 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine interacts with various biological targets, including:

- Gamma-secretase Enzyme: Inhibition of this enzyme may lead to decreased levels of amyloid-beta peptides.

- Neurotransmitter Receptors: Its imidazole component suggests possible interactions with receptors involved in neurotransmission, which could influence mood and cognition.

Several compounds share structural similarities with 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methylpiperazine | Structure | Lacks imidazole; used in various pharmaceuticals. |

| 4-(2-Methylimidazol-1-yl)piperidine | Structure | Similar biological activity; different ring structure. |

| 1-Isopropylpiperazine | Structure | Base structure; lacks imidazole functionality. |

Uniqueness

The uniqueness of 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine lies in its combination of both piperazine and imidazole functionalities, which enhances its potential biological activity compared to other similar compounds. This dual functionality may contribute to its effectiveness as a therapeutic agent against neurodegenerative diseases.